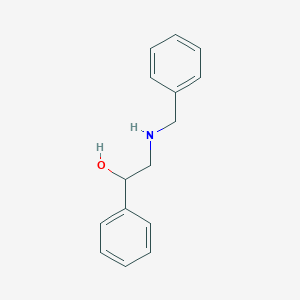

2-(Benzylamino)-1-phenylethanol

Beschreibung

The exact mass of the compound 2-(Benzylamino)-1-phenylethanol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >34.1 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23646. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Benzylamino)-1-phenylethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzylamino)-1-phenylethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(benzylamino)-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c17-15(14-9-5-2-6-10-14)12-16-11-13-7-3-1-4-8-13/h1-10,15-17H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAOCLQUZOIZSHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90281967 | |

| Record name | 2-(benzylamino)-1-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90281967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727952 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

27159-30-4 | |

| Record name | NSC23646 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23646 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(benzylamino)-1-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90281967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Multifaceted Biological Landscape of 2-(Benzylamino)-1-phenylethanol and its Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Potential of a Versatile Scaffold

In the dynamic landscape of drug discovery, the identification of versatile molecular scaffolds capable of interacting with multiple biological targets is of paramount importance. The 2-(benzylamino)-1-phenylethanol core structure represents one such privileged scaffold. Its inherent stereochemistry and the amenability of its phenyl and benzyl rings to substitution offer a rich canvas for the design and synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of 2-(benzylamino)-1-phenylethanol and its derivatives, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references, empowering you to unlock the full potential of this promising class of compounds.

Synthesis of the 2-(Benzylamino)-1-phenylethanol Scaffold: A Practical Approach

The fundamental approach to synthesizing the 2-(benzylamino)-1-phenylethanol core involves the nucleophilic ring-opening of styrene oxide with benzylamine. This reaction provides a straightforward and efficient route to the target molecule.

Detailed Experimental Protocol: Synthesis of 2-(Benzylamino)-1-phenylethanol

This protocol outlines a reliable method for the laboratory-scale synthesis of 2-(benzylamino)-1-phenylethanol.

Materials:

-

Styrene oxide

-

Benzylamine

-

Toluene (anhydrous)

-

Acetic acid (glacial)

-

Sodium bicarbonate (saturated aqueous solution)

-

Magnesium sulfate (anhydrous)

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve styrene oxide (1 equivalent) in anhydrous toluene.

-

Addition of Reagents: Add benzylamine (1.1 equivalents) to the stirred solution. Subsequently, add a catalytic amount of glacial acetic acid.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 2-(benzylamino)-1-phenylethanol.

Causality of Experimental Choices:

-

The use of a slight excess of benzylamine ensures the complete consumption of the limiting reagent, styrene oxide.

-

Acetic acid acts as a catalyst to facilitate the ring-opening of the epoxide.

-

The aqueous work-up is crucial to remove the acid catalyst and any unreacted benzylamine.

-

Column chromatography is a standard and effective method for purifying the final product from any side products or remaining starting materials.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-(benzylamino)-1-phenylethanol.

Antimicrobial Activity: Disrupting the Microbial Fortress

Derivatives of 2-(benzylamino)-1-phenylethanol have demonstrated significant potential as antimicrobial agents. The primary mechanism of their antibacterial and antifungal action is believed to be the disruption of the cell membrane's integrity.[1] This disruption leads to increased membrane fluidity and leakage of essential intracellular components, ultimately causing cell death.[1]

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of these derivatives is intricately linked to their structural features:

-

Lipophilicity: Increased lipophilicity, often achieved by introducing hydrophobic substituents on the phenyl or benzyl rings, generally enhances antimicrobial activity. This is because a more lipophilic character facilitates the partitioning of the molecule into the lipid bilayer of the microbial cell membrane.[2]

-

Electronic Effects: The presence of electron-withdrawing or electron-donating groups can influence the overall electronic distribution of the molecule, which in turn can affect its interaction with the cell membrane.

-

Steric Factors: The size and shape of the substituents can impact how effectively the molecule can insert itself into and disrupt the membrane structure.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of 2-phenylethanol derivatives against various microorganisms, providing a quantitative measure of their antimicrobial efficacy.[1]

| Compound | Microorganism | MIC (µg/mL) |

| 2-Phenylethanol | Escherichia coli | ~1830 (15 mM)[1] |

| Phenylacetic acid | Escherichia coli | ~2720 (20 mM)[1] |

| Methyl phenylacetate | Escherichia coli | ~946 (6.3 mM)[1] |

| Tyrosol | Escherichia coli | ~4140 (30 mM)[1] |

| Phenyllactic acid | Escherichia coli | ~7470 (45 mM)[1] |

| Benzofuran derivative 1 | Salmonella typhimurium | 12.5[2] |

| Benzofuran derivative 1 | Escherichia coli | 25[2] |

| Benzofuran derivative 1 | Staphylococcus aureus | 12.5[2] |

| Benzofuran derivative 6 | Penicillium italicum | 12.5[2] |

| Benzofuran derivative 6 | Colletotrichum musae | 12.5-25[2] |

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol details a standardized method for determining the MIC of 2-(benzylamino)-1-phenylethanol derivatives.

Materials:

-

Test compound (dissolved in a suitable solvent like DMSO)

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Sterile pipette tips

-

Incubator

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in the broth directly in the 96-well plate.

-

Inoculation: Add the standardized inoculum to each well, including a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Self-Validation: The inclusion of positive and negative controls is essential for validating the results. The positive control ensures the viability of the microorganism, while the negative control confirms the sterility of the medium.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. Derivatives of 2-(benzylamino)-1-phenylethanol have emerged as promising anti-inflammatory agents by targeting key inflammatory pathways.

Mechanism of Action: Targeting NF-κB and MAPK Signaling

The anti-inflammatory effects of these compounds are primarily attributed to their ability to modulate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3]

-

NF-κB Pathway: These derivatives can inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3]

-

MAPK Pathway: The compounds can also interfere with the phosphorylation of key proteins in the MAPK cascade, such as JNK, which are crucial for the production of inflammatory mediators.

Signaling Pathway Diagram

Caption: Inhibition of NF-κB and MAPK pathways by 2-(benzylamino)-1-phenylethanol derivatives.

Protocol for In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This protocol measures the ability of the test compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[3]

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Lipopolysaccharide (LPS)

-

Test compounds

-

Griess Reagent

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Self-Validation: Include a vehicle control (cells treated with the compound solvent) and an LPS-only control. Cell viability should also be assessed (e.g., using an MTT assay) to ensure that the observed NO inhibition is not due to cytotoxicity.

Expanding the Therapeutic Horizon: Antiviral and Antitumor Activities

Preliminary studies suggest that the biological activity of 2-(benzylamino)-1-phenylethanol derivatives extends beyond antimicrobial and anti-inflammatory effects.

Antiviral Potential

Certain N-benzylamino ethanol derivatives have shown promise as antiviral agents. For instance, some uracil derivatives incorporating a benzylamino moiety have demonstrated inhibitory activity against HIV-1 and Epstein-Barr virus (EBV).[4] The IC50 values for some of these compounds were in the low micromolar range, highlighting their potential for further development.[4]

Antitumor Activity

The 2-(benzylamino)-1-phenylethanol scaffold has also been explored for its anticancer properties. Derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. For example, 2-acetyl-benzylamine, a related compound, displayed significant cytotoxicity against leukemia cells with IC50 values in the sub-millimolar range.[5] Some quinoxaline derivatives bearing a benzylamino group have also shown inhibitory effects on the growth of a wide range of human cancer cell lines at micromolar concentrations.[6]

Conclusion and Future Directions

The 2-(benzylamino)-1-phenylethanol scaffold represents a highly versatile platform for the development of novel therapeutic agents with a broad spectrum of biological activities. The synthetic accessibility of this core structure, coupled with the vast chemical space that can be explored through derivatization, makes it an attractive starting point for drug discovery programs.

Future research should focus on:

-

Expanding the SAR: Synthesizing and screening a wider array of derivatives to build a more comprehensive understanding of the structure-activity relationships for each biological activity.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways involved in the antiviral and antitumor activities of these compounds.

-

In Vivo Efficacy and Safety: Progressing the most promising lead compounds into preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

By leveraging the insights and methodologies presented in this guide, researchers can accelerate the exploration of this promising chemical space and potentially uncover new and effective treatments for a range of human diseases.

References

-

The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. PMC. [Link]

-

Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. [Link]

-

Fast and efficient synthesis of 2-(benzyloxy)-N,N-disubtituted-2-phenylethan-1-amines. ResearchGate. [Link]

-

In vitro and in vivo anticancer activity of 2-acetyl-benzylamine isolated from Adhatoda vasica L. leaves. PubMed. [Link]

-

Quantitative structure-antimicrobial activity relationship in 5 beta-cholanyl-24-benzylamine derivatives. PubMed. [Link]

-

Synthesis and in vitro antitumor activity of new quinoxaline derivatives. PubMed. [Link]

-

1-Benzyl derivatives of 5-(arylamino)uracils as anti-HIV-1 and anti-EBV agents. PubMed. [Link]

Sources

- 1. Uses for JNK: the Many and Varied Substrates of the c-Jun N-Terminal Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative structure-antimicrobial activity relationship in 5 beta-cholanyl-24-benzylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo anticancer activity of 2-acetyl-benzylamine isolated from Adhatoda vasica L. leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and in vitro antitumor activity of new quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of 2-(Benzylamino)-1-phenylethanol

Introduction

Chiral β-amino alcohols are a critical structural motif in a vast array of pharmaceuticals and natural products. Their biological activity is often dependent on the specific stereochemistry at the two adjacent chiral centers. 2-(Benzylamino)-1-phenylethanol is a valuable building block and intermediate in the synthesis of these complex molecules.[1][2] The development of efficient and highly stereoselective methods for its synthesis is therefore of significant interest to researchers in medicinal chemistry and drug development.[3] This guide provides an in-depth overview of several field-proven methods for the asymmetric synthesis of 2-(Benzylamino)-1-phenylethanol, complete with detailed protocols and an analysis of the underlying principles governing stereoselectivity.

Method 1: Catalytic Asymmetric Reduction of an α-Amino Ketone Precursor

One of the most direct and efficient routes to chiral β-amino alcohols is the asymmetric reduction of the corresponding α-amino ketone. This approach leverages powerful chiral catalysts to control the stereochemical outcome of the ketone reduction, thereby establishing the desired chirality at the hydroxyl-bearing carbon. A common precursor for this method is 2-(benzylamino)acetophenone, which can be reduced to 2-(benzylamino)-1-phenylethanol.

Causality of Experimental Choices

The success of this method hinges on the choice of the chiral catalyst and the reducing agent. Oxazaborolidine catalysts, often referred to as CBS catalysts, are highly effective for the enantioselective reduction of prochiral ketones with borane.[4][5] The catalyst, derived from a chiral amino alcohol, complexes with borane to create a chiral environment that directs the hydride delivery to one face of the ketone, leading to a high degree of enantioselectivity. The reaction temperature is a critical parameter; lower temperatures generally enhance enantioselectivity by minimizing the uncatalyzed, non-selective background reaction.[5]

Experimental Protocol: Asymmetric Reduction using a Chiral Oxazaborolidine Catalyst

This protocol is adapted from established procedures for the enantioselective reduction of ketones.[1][6]

Materials:

-

2-(Benzylamino)acetophenone

-

(R)- or (S)-CBS catalyst solution (e.g., (R)-2-Methyl-CBS-oxazaborolidine in toluene)

-

Borane-dimethyl sulfide complex (BMS) or Borane-THF complex

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate solution (saturated)

-

Sodium sulfate (anhydrous)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, nitrogen-purged round-bottom flask, add the chiral CBS catalyst solution (5-10 mol%).

-

Cool the flask to 0°C in an ice bath.

-

Slowly add the borane solution (e.g., BMS, 1.0-1.2 equivalents) to the catalyst solution and stir for 15 minutes.

-

In a separate flask, dissolve 2-(benzylamino)acetophenone (1.0 equivalent) in anhydrous THF.

-

Add the ketone solution dropwise to the pre-formed catalyst-borane complex at 0°C over 30 minutes.

-

Stir the reaction mixture at 0°C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, slowly quench the reaction by the dropwise addition of methanol at 0°C.

-

Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

-

Remove the solvent under reduced pressure.

-

Add 1 M HCl to the residue and stir for 30 minutes to hydrolyze the borane complexes.

-

Basify the aqueous layer with a saturated sodium bicarbonate solution until pH > 8.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched 2-(benzylamino)-1-phenylethanol.

Data Summary

| Catalyst | Precursor | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| (R)-CBS/BH3 | 2-(Benzylamino)acetophenone | Typically >85% | Up to 98% |

| (S)-CBS/BH3 | 2-(Benzylamino)acetophenone | Typically >85% | Up to 98% |

Workflow Diagram

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. (R)-(-)-2-Benzylamino-1-phenylethanol|Chiral Builder [benchchem.com]

- 3. Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uwindsor.ca [uwindsor.ca]

- 5. mdpi.com [mdpi.com]

- 6. taylorfrancis.com [taylorfrancis.com]

Application Note & Laboratory Protocol: Enantioselective Synthesis of (R)-(-)-2-Benzylamino-1-phenylethanol

Introduction: The Significance of Chiral Amino Alcohols

Chiral 1,2-amino alcohols are privileged structural motifs found in a vast array of biologically active molecules and pharmaceuticals. They also serve as indispensable chiral auxiliaries and ligands in asymmetric synthesis. (R)-(-)-2-Benzylamino-1-phenylethanol is a key representative of this class, acting as a versatile building block for the synthesis of more complex chiral molecules, including aziridines and ligands for transition metal catalysis.[1] Its synthesis in high enantiopurity is therefore a critical task for researchers in medicinal chemistry and organic synthesis.

This document provides a detailed, field-proven protocol for the synthesis of (R)-(-)-2-Benzylamino-1-phenylethanol. The strategy hinges on a two-step process: the synthesis of a prochiral α-amino ketone precursor followed by a highly stereocontrolled asymmetric reduction. This approach is selected for its reliability, high potential for enantioselectivity, and instructional value in demonstrating a cornerstone reaction in modern asymmetric synthesis.

Synthetic Strategy and Mechanistic Rationale

The chosen synthetic pathway involves the enantioselective reduction of the prochiral ketone, 2-(benzylamino)acetophenone. This method directly establishes the desired stereocenter at the carbinol carbon. Among the numerous methods for asymmetric ketone reduction, this protocol utilizes a borane-based reduction mediated by a chiral catalyst.[2][3]

Core Principle: Catalyst-Controlled Stereoselection

The enantioselectivity of the reduction is governed by a chiral catalyst, which creates a diastereomeric transition state with the substrate. The catalyst, often an oxazaborolidine derivative (such as one derived from a chiral amino alcohol), coordinates to both the borane reducing agent and the ketone's carbonyl group. This ternary complex forces the hydride transfer to occur preferentially from one face of the ketone, leading to the formation of one enantiomer of the alcohol in excess. The steric and electronic environment of the catalyst dictates this facial selectivity. For instance, in a Corey-Bakshi-Shibata (CBS) reduction, the ketone's larger substituent (phenyl) orients away from the bulky group on the catalyst, exposing one face to hydride attack.[2][4] This principle of minimizing steric hindrance in the transition state is fundamental to achieving high enantiomeric excess (e.e.).

Overall Synthetic Workflow

The synthesis is performed in two primary stages: preparation of the ketone precursor and its subsequent asymmetric reduction. The workflow is outlined below.

Caption: Overall workflow for the synthesis of (R)-(-)-2-Benzylamino-1-phenylethanol.

Detailed Experimental Protocols

Part A: Synthesis of 2-(Benzylamino)acetophenone (Precursor)

Causality: This step involves a standard nucleophilic substitution where the nitrogen of benzylamine displaces the bromide from 2-bromoacetophenone. A base (triethylamine) is used to neutralize the HBr generated, preventing the protonation and deactivation of the benzylamine nucleophile.

Materials & Reagents:

| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles |

| 2-Bromoacetophenone | 70-11-1 | 199.05 | 5.00 g | 25.1 |

| Benzylamine | 100-46-9 | 107.15 | 5.92 g (5.9 mL) | 55.2 (2.2 eq) |

| Triethylamine (TEA) | 121-44-8 | 101.19 | 3.05 g (4.2 mL) | 30.1 (1.2 eq) |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromoacetophenone (5.00 g, 25.1 mmol) in 100 mL of dichloromethane (DCM).

-

Reagent Addition: To the stirred solution, add triethylamine (4.2 mL, 30.1 mmol), followed by the dropwise addition of benzylamine (5.9 mL, 55.2 mmol) over 10 minutes at room temperature. Note: 2-bromoacetophenone is a lachrymator; handle in a fume hood.

-

Reaction: Stir the mixture at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a pale yellow solid, can be purified by recrystallization from an ethanol/water mixture to yield 2-(benzylamino)acetophenone.

Part B: Asymmetric Reduction to (R)-(-)-2-Benzylamino-1-phenylethanol

Causality: This is the critical stereochemistry-defining step. A chiral oxazaborolidine catalyst is used to direct the reduction of the prochiral ketone by borane. The reaction is conducted at low temperatures to enhance enantioselectivity by minimizing competing non-catalyzed background reactions and maximizing the energy difference between the two diastereomeric transition states.

Materials & Reagents:

| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles |

| 2-(Benzylamino)acetophenone | 65213-33-4 | 225.29 | 4.50 g | 20.0 |

| (R)-Me-CBS catalyst (1M in toluene) | 112022-81-8 | - | 2.0 mL | 2.0 (0.1 eq) |

| Borane-tetrahydrofuran complex (BH₃•THF, 1M in THF) | 14044-65-6 | - | 24.0 mL | 24.0 (1.2 eq) |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 80 mL | - |

| Methanol | 67-56-1 | 32.04 | 20 mL | - |

Procedure:

-

Apparatus Preparation: Ensure all glassware (250 mL three-neck round-bottom flask, addition funnel) is oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).

-

Catalyst Addition: To the flask, add the (R)-tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][2][5][6]oxazaborole solution ((R)-Me-CBS catalyst, 2.0 mL, 2.0 mmol) and 30 mL of anhydrous THF. Cool the solution to 0°C in an ice bath.

-

Borane Addition: Add the borane-THF complex (24.0 mL, 24.0 mmol) dropwise to the catalyst solution over 15 minutes while maintaining the temperature at 0°C. Stir for an additional 15 minutes.

-

Substrate Addition: Dissolve 2-(benzylamino)acetophenone (4.50 g, 20.0 mmol) in 50 mL of anhydrous THF and add it dropwise to the reaction mixture over 30 minutes via the addition funnel.

-

Reaction: Maintain the reaction at 0°C and stir for 6-8 hours. Monitor the progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of methanol (20 mL) at 0°C to destroy excess borane. Caution: Hydrogen gas evolution will occur.

-

Work-up: Allow the mixture to warm to room temperature and remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate (100 mL) and wash with 1 M HCl (2 x 40 mL).

-

Basification and Extraction: Basify the combined aqueous layers to pH > 10 with 2 M NaOH solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Isolation: Combine the organic extracts from the basic extraction, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

Purification and Validation

Purification: The crude (R)-(-)-2-Benzylamino-1-phenylethanol can be purified by recrystallization from hot ethanol or a mixture of ethyl acetate and hexanes to yield a white crystalline solid.

Validation Protocol:

A systematic analytical workflow is crucial to confirm the structure, purity, and enantiomeric integrity of the synthesized compound.

Caption: Analytical workflow for product validation.

Expected Analytical Data:

| Analysis | Expected Result |

| Appearance | White crystalline solid |

| Melting Point | 115-118 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.20-7.40 (m, 10H, Ar-H), 4.75 (dd, 1H, CH-OH), 3.85 (d, 2H, CH₂-Ph), 2.80-3.00 (m, 2H, N-CH₂), 2.50 (br s, 2H, OH, NH) |

| Optical Rotation | [α]²⁰/D = -57° (c=1 in chloroform) |

| Enantiomeric Excess (e.e.) | >95% (determined by Chiral HPLC) |

Chiral HPLC Method: The enantiomeric excess should be determined using a chiral stationary phase column (e.g., Daicel Chiralcel OD-H or similar) with a mobile phase typically consisting of a hexane/isopropanol mixture and UV detection. The retention times for the (R) and (S) enantiomers will be distinct, allowing for quantification of the e.e.

Safety and Handling

-

General Precautions: Conduct all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Reagent Hazards:

-

2-Bromoacetophenone: Is a strong lachrymator and irritant. Avoid inhalation and skin contact.

-

Borane-THF Complex (BH₃•THF): Is flammable and reacts violently with water. Handle under an inert atmosphere. The quenching process generates flammable hydrogen gas.

-

Organic Solvents (DCM, THF, Ethyl Acetate): Are flammable and volatile. Avoid ignition sources.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

References

-

University of Liverpool. Enantioselective Reduction of Ketones. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 229746, 2-(Benzylamino)-1-phenylethanol. Available from: [Link]

-

MDPI. Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. Available from: [Link]

-

Myers, A.G. Research Group, Harvard University. The Noyori Asymmetric Hydrogenation Reaction. Available from: [Link]

-

ACS Publications. Double Asymmetric Hydrogenation of α-Iminoketones: Facile Synthesis of Enantiopure Vicinal Amino Alcohols. ACS Catalysis. Available from: [Link]

-

National Center for Biotechnology Information. Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. PubMed Central. Available from: [Link]

-

National Center for Biotechnology Information. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. PubMed Central. Available from: [Link]

-

Wikipedia. Enantioselective reduction of ketones. Available from: [Link]

Sources

- 1. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uwindsor.ca [uwindsor.ca]

- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 4. Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. 2-(Benzylamino)-1-phenylethanol | C15H17NO | CID 229746 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Role of 2-(Benzylamino)-1-phenylethanol in Asymmetric Pharmaceutical Synthesis

Introduction: In the landscape of modern medicinal chemistry, the stereochemical architecture of a drug molecule is paramount to its pharmacological activity and safety profile. Chiral auxiliaries and building blocks are thus indispensable tools in the asymmetric synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). Among these, 2-(benzylamino)-1-phenylethanol, a chiral amino alcohol, has emerged as a valuable synthon, particularly in the synthesis of complex molecules requiring precise stereocontrol. This technical guide delves into the application of 2-(benzylamino)-1-phenylethanol, with a focus on its pivotal role in the synthesis of the β3-adrenergic agonist, Mirabegron. We will explore the underlying chemical principles, provide detailed synthetic protocols, and offer insights into the practical aspects of its use in a research and drug development setting.

Core Principles: A Versatile Chiral Building Block

2-(Benzylamino)-1-phenylethanol, available in both (R) and (S) enantiomeric forms, possesses a unique combination of functional groups—a secondary amine and a secondary alcohol—on a chiral scaffold.[1] This arrangement makes it a versatile intermediate for several reasons:

-

Protected Chiral Amine: The benzyl group serves as a readily cleavable protecting group for the amine functionality. This allows for selective reactions at other parts of the molecule without interference from the nucleophilic amine. The benzyl group can be efficiently removed via catalytic hydrogenation.

-

Stereocontrol Element: The inherent chirality of the 2-amino-1-phenylethanol backbone is transferred to the target molecule, establishing a key stereocenter.

-

Precursor to Key Intermediates: It is a direct precursor to the highly valuable chiral intermediate, 2-amino-1-phenylethanol, which is a cornerstone in the synthesis of various pharmaceuticals.[2][3]

The general utility of chiral amino alcohols like 2-(benzylamino)-1-phenylethanol is well-established in the synthesis of bioactive compounds.[4][5]

Application Spotlight: Synthesis of Mirabegron

Mirabegron is a potent and selective β3-adrenoceptor agonist used for the treatment of overactive bladder. Its chemical structure features a critical chiral center that is essential for its therapeutic activity. The synthesis of Mirabegron provides an excellent case study for the application of (R)-2-(benzylamino)-1-phenylethanol as a key chiral building block.

The overall synthetic strategy for Mirabegron involves the coupling of a chiral amino alcohol intermediate with a substituted phenethylamine derivative, followed by further functional group manipulations.

Workflow for Mirabegron Synthesis using (R)-2-Amino-1-phenylethanol

Caption: Synthetic workflow for Mirabegron.

Detailed Protocols

Protocol 1: Synthesis of (R)-2-Amino-1-phenylethanol from Styrene Oxide

This protocol outlines a common method for preparing the key chiral intermediate, which can be subsequently benzylated if 2-(benzylamino)-1-phenylethanol is the desired starting material for other applications.

Rationale: The ring-opening of a chiral epoxide with an amine source is a reliable method for establishing the 1,2-amino alcohol motif with high stereospecificity.

Materials:

-

(R)-Styrene oxide

-

Ammonium hydroxide (30% aqueous solution)

-

Methanol

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve (R)-styrene oxide (1.0 eq) in methanol.

-

Add a large excess of 30% aqueous ammonium hydroxide (e.g., 10-20 eq).

-

Stir the reaction mixture at room temperature for 48-72 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[2]

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove methanol and excess ammonia.

-

Extract the aqueous residue with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude (R)-2-amino-1-phenylethanol by silica gel column chromatography to obtain the pure product.[6]

Expected Yield: ~85% with high enantiomeric excess (>95% ee).[2]

Protocol 2: Synthesis of (R)-2-((2-(4-Nitrophenyl)ethyl)amino)-1-phenylethanol (Mirabegron Intermediate)

This protocol details the coupling of the chiral amino alcohol with the side chain, a critical step in the Mirabegron synthesis.

Rationale: This multi-step sequence involves the formation of an amide bond followed by its reduction to a secondary amine. This is a robust and widely used method for the synthesis of N-substituted amino alcohols.

Materials:

-

(R)-2-Amino-1-phenylethanol

-

4-Nitrophenylacetic acid

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Borane-tetrahydrofuran complex (BH3·THF)

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

Step A: Amide Formation

-

To a solution of 4-nitrophenylacetic acid (1.0 eq) in DMF, add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Add a solution of (R)-2-amino-1-phenylethanol (1.1 eq) in DMF to the reaction mixture.

-

Stir at room temperature for 12-18 hours. Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude amide, N-((R)-2-hydroxy-2-phenylethyl)-2-(4-nitrophenyl)acetamide. This intermediate is often used in the next step without further purification.

Step B: Amide Reduction

-

Dissolve the crude amide from Step A in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add borane-tetrahydrofuran complex (BH3·THF, ~3.0 eq) to the solution.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor by TLC.

-

Cool the reaction to 0 °C and cautiously quench by the slow addition of 1 M HCl.

-

Basify the mixture with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to yield (R)-2-((2-(4-nitrophenyl)ethyl)amino)-1-phenylethanol.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number (R-enantiomer) |

| 2-(Benzylamino)-1-phenylethanol | C₁₅H₁₇NO | 227.30 | 107171-75-5 |

| (R)-2-Amino-1-phenylethanol | C₈H₁₁NO | 137.18 | 56613-81-1 |

| Mirabegron | C₂₁H₂₄N₄O₂S | 396.51 | 223673-61-8 |

Concluding Remarks

2-(Benzylamino)-1-phenylethanol stands as a testament to the power of chiral building blocks in modern pharmaceutical synthesis. Its utility, demonstrated here in the context of Mirabegron synthesis, highlights the importance of strategic functional group protection and stereocontrol in the efficient construction of complex, enantiomerically pure drug molecules. The protocols provided serve as a practical guide for researchers and drug development professionals, underscoring the causality behind experimental choices and providing a framework for the reliable synthesis of key pharmaceutical intermediates. As the demand for stereochemically defined drugs continues to grow, the role of versatile chiral synthons like 2-(benzylamino)-1-phenylethanol will undoubtedly remain central to the advancement of medicinal chemistry.

References

-

Lohse, O., & Spöndlin, C. (1997). Efficient Preparation of (R)- and (S)-2-Amino-1-Phenylethanol. Organic Process Research & Development, 1(4), 247–249. Available at: [Link]

-

Murugan, A., Kadambar, V. K., Bachu, S., Reddy, R., Torlikonda, V., Manjunatha, S. G., ... & Howell, G. P. (2012). A novel and efficient synthesis of 2-amino-1-phenylethanol derivatives. Tetrahedron Letters, 53(43), 5739-5741. Available at: [Link]

-

Asymmetric Synthesis of N-Substituted 1,2-Amino Alcohols from Simple Aldehydes and Amines by One-Pot Sequential Enzymatic Hydroxymethylation and Asymmetric Reductive Amination. (2022). Angewandte Chemie International Edition, 61(22), e202201486. Available at: [Link]

- Google Patents. (2016). Composition of solifenacin or salt thereof for use in solid formulation (US8039482B2).

-

Wang, K., Zhang, L., Tang, W., Sun, H., Xue, D., Lei, M., ... & Wang, C. (2018). Asymmetric Guerbet Reaction to Access Chiral Alcohols. Angewandte Chemie International Edition, 57(34), 10979-10983. Available at: [Link]

-

Chem-Impex International Inc. 2-Amino-1-phenylethanol. Available at: [Link]

-

Synthesis and Characterization of Chiral Impurities of Mirabegron, Used as an Overactive Bladder Drug. (2024). International Research Journal on Advanced Engineering and Management, 1(1), 1-8. Available at: [Link]

-

Hu, H., Li, Y., Wang, Z., & Wang, Z. (2023). Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. Journal of the American Chemical Society, 145(42), 23049-23058. Available at: [Link]

-

PubChem. 2-(Benzylamino)-1-phenylethanol. Available at: [Link]

-

Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination. (2022). Molecules, 27(19), 6296. Available at: [Link]

- Google Patents. (2008). Polymorphs of solifenacin intermediate (US20080114029A1).

-

ResearchGate. (2022). Scheme 1. Two routes of synthesis of solifenacin succinate (SLN). Available at: [Link]

-

High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. (2022). ACS Catalysis, 12(7), 4166-4175. Available at: [Link]

- Google Patents. (2013). Pharmaceutical composition containing solifenacin (EP2572717B1).

-

Novel Bioequivalent Tablet of Solifenacin Succinate Prepared Using Direct Compression Technique for Improved Chemical Stability. (2023). Pharmaceutics, 15(6), 1723. Available at: [Link]

-

Discovery of a Highly Selective β2-Adrenoceptor Agonist with a 2-Amino-2-phenylethanol Scaffold as an Oral Antiasthmatic Agent. (2022). Journal of Medicinal Chemistry, 65(8), 6076-6091. Available at: [Link]

-

Periasamy, M. (2009). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA International Journal for Chemistry, 63(4), 200-203. Available at: [Link]

-

Engineering an Artificial Pathway to Improve the Bioconversion of Lysine into Chiral Amino Alcohol 2-Hydroxycadaverine Using a Semi-Rational Design. (2023). International Journal of Molecular Sciences, 24(13), 10996. Available at: [Link]

-

Discovery of β-arrestin-biased β2-adrenoceptor agonists from 2-amino-2-phenylethanol derivatives. (2019). Acta Pharmacologica Sinica, 40(1), 137-146. Available at: [Link]

-

Novel Bioequivalent Tablet of Solifenacin Succinate Prepared Using Direct Compression Technique for Improved Chemical Stability. (2023). Pharmaceutics, 15(6), 1723. Available at: [Link]

Sources

- 1. (R)-(-)-2-Benzylamino-1-phenylethanol|Chiral Builder [benchchem.com]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Asymmetric Synthesis of N-Substituted 1,2-Amino Alcohols from Simple Aldehydes and Amines by One-Pot Sequential Enzymatic Hydroxymethylation and Asymmetric Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chimia.ch [chimia.ch]

- 6. 2-AMINO-1-PHENYLETHANOL synthesis - chemicalbook [chemicalbook.com]

Synthesis of Chiral Aziridines from 2-(Benzylamino)-1-phenylethanol: An Application and Protocol Guide

Abstract

This comprehensive guide details the synthesis of chiral 1-benzyl-2-phenylaziridine from its precursor, (1R,2R)- or (1S,2S)-2-(benzylamino)-1-phenylethanol. Chiral aziridines are high-value, strained heterocyclic compounds that serve as versatile building blocks in synthetic organic chemistry and drug development.[1][2] Their utility stems from the high ring strain (approx. 25-26 kcal/mol), which facilitates stereospecific ring-opening reactions to yield a diverse array of β-substituted amines.[3] This document provides a robust, field-tested protocol for the intramolecular cyclization of a β-amino alcohol, focusing on the underlying chemical principles, detailed experimental procedures, and critical safety considerations. The target audience includes researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development.

Introduction and Scientific Background

The synthesis of enantiomerically pure aziridines is a cornerstone of modern asymmetric synthesis.[1] These three-membered nitrogen heterocycles are featured in numerous biologically active natural products and pharmaceutical agents.[1][2] One of the most direct and reliable methods for their preparation is the intramolecular cyclization of β-amino alcohols.[3] This strategy relies on converting the hydroxyl group into a competent leaving group, which is subsequently displaced by the neighboring amine in an intramolecular nucleophilic substitution (SN2) reaction.

Several classical and modern methods exist for this transformation, including the Wenker synthesis and its variations.[4][5][6] The traditional Wenker synthesis employs harsh conditions, such as hot sulfuric acid, which can be incompatible with sensitive functional groups.[7][8] Milder and more efficient protocols have since been developed. A common and effective approach involves the in-situ activation of the hydroxyl group via sulfonation (e.g., with tosyl chloride or mesyl chloride) followed by base-mediated ring closure.[9][10]

This guide will focus on a one-pot procedure adapted from established methodologies, where 2-(benzylamino)-1-phenylethanol is treated with a sulfonyl chloride and a suitable base to directly yield the corresponding N-benzyl-C-phenyl-substituted aziridine.[9] This method is advantageous due to its operational simplicity, use of readily available reagents, and generally high yields.

Reaction Principle and Mechanism

The conversion of a 2-amino alcohol to an aziridine is a classic example of an intramolecular SN2 reaction. The process can be dissected into two key mechanistic steps, as illustrated below.

Step 1: Activation of the Hydroxyl Group The hydroxyl group is a poor leaving group. Therefore, it must first be converted into a better one. This is achieved by reacting the amino alcohol with an electrophilic agent, typically a sulfonyl chloride like p-toluenesulfonyl chloride (tosyl chloride, TsCl). The lone pair on the alcohol's oxygen atom attacks the electrophilic sulfur atom of TsCl. In the presence of a base (e.g., triethylamine or potassium carbonate), the resulting protonated intermediate is neutralized, forming a stable tosylate ester. This tosylate anion (TsO⁻) is an excellent leaving group due to the resonance stabilization of its negative charge across the sulfonate group.

Step 2: Intramolecular Cyclization Once the tosylate ester is formed, a base deprotonates the secondary amine, increasing its nucleophilicity. The resulting amide anion then attacks the adjacent carbon atom bearing the tosylate group in a backside attack, displacing the tosylate leaving group and forming the strained three-membered aziridine ring. This intramolecular cyclization proceeds via an SN2 mechanism, which results in an inversion of stereochemistry at the carbon bearing the leaving group.

Caption: Reaction mechanism for aziridine synthesis.

Experimental Protocol

This protocol describes a one-pot synthesis for converting a chiral 2-amino alcohol into the corresponding N-tosyl aziridine, which can then be further manipulated if the N-benzyl group is desired. For higher substituted amino alcohols, using a base like potassium carbonate in acetonitrile often provides better yields.[9][11]

Materials and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| (1R,2R)-2-(Benzylamino)-1-phenylethanol | ≥98% | Sigma-Aldrich | Or the (1S,2S)-enantiomer |

| p-Toluenesulfonyl chloride (TsCl) | ≥99% | Acros Organics | Should be fresh and stored under inert gas |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | Finely powdered for better reactivity |

| Acetonitrile (MeCN) | Anhydrous, ≥99.8% | Sigma-Aldrich | Stored over molecular sieves |

| Toluene | ACS Grade | VWR | For workup |

| Dichloromethane (DCM) | ACS Grade | VWR | For extraction |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific | For drying |

| Round-bottom flask (50 mL) | - | - | Oven-dried before use |

| Magnetic stirrer and stir bar | - | - | - |

| Condenser | - | - | For reactions requiring reflux |

| Separatory funnel (100 mL) | - | - | For extraction |

| Rotary evaporator | - | - | For solvent removal |

| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Millipore | For reaction monitoring |

Step-by-Step Procedure

The following workflow outlines the key stages of the synthesis, from reaction setup to product isolation.

Caption: Overall experimental workflow for aziridine synthesis.

Detailed Steps:

-

Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add (1R,2R)-2-(benzylamino)-1-phenylethanol (1.0 mmol, 227.3 mg).

-

Addition of Base and Solvent: Add finely powdered anhydrous potassium carbonate (4.0 mmol, 552.8 mg) and anhydrous acetonitrile (2.0 mL). Begin vigorous stirring under an inert atmosphere (e.g., Nitrogen or Argon).

-

Addition of Tosyl Chloride: To this stirred suspension, add p-toluenesulfonyl chloride (2.2 mmol, 419.5 mg) portion-wise at room temperature over 5 minutes. Causality Note: Portion-wise addition helps to control any initial exotherm and ensures efficient mixing.

-

Reaction: Allow the reaction to stir at room temperature for approximately 6 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent system), observing the disappearance of the starting amino alcohol spot.

-

Initial Workup: Once the reaction is complete, add toluene (5 mL) to the mixture and filter off the inorganic solids (K₂CO₃ and KCl) through a pad of celite or a sintered glass funnel.

-

Solvent Removal: Rinse the filter cake with a small amount of additional toluene. Combine the filtrates and evaporate the solvents under reduced pressure using a rotary evaporator.

-

Aqueous Workup: Dissolve the resulting crude residue in dichloromethane (10 mL). Transfer the solution to a separatory funnel and wash with water (2 x 10 mL) and then with brine (1 x 10 mL). Trustworthiness Note: The washing steps are crucial to remove any remaining inorganic salts and water-soluble impurities, ensuring a cleaner crude product for purification.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo to yield the crude aziridine product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by crystallization. Note: Pure aziridines can be unstable and may polymerize upon standing at room temperature. For long-term storage, it is recommended to keep them at -20°C or below.[9]

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

p-Toluenesulfonyl chloride (TsCl): Corrosive and a lachrymator. Avoid inhalation of dust and contact with skin and eyes.

-

Acetonitrile (MeCN): Flammable liquid and vapor. Toxic if swallowed or inhaled.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen.

-

Aziridines: This class of compounds should be handled with care as they are alkylating agents and may be toxic and mutagenic.[12]

Characterization

The final product, 1-benzyl-2-phenylaziridine, should be characterized to confirm its structure and purity.

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the diastereomeric ratio.

-

Mass Spectrometry (MS): To confirm the molecular weight (C₁₅H₁₅N, MW: 209.29 g/mol ).

-

Chiral HPLC or Optical Rotation: To confirm the enantiomeric purity, which should be identical to that of the starting amino alcohol.[9]

References

-

Organic Chemistry Portal. (n.d.). Aziridine synthesis by ring closure reaction. Retrieved January 27, 2026, from [Link]

-

Bieber, L. W., & de Araujo, M. C. F. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(12), 902-906. [Link]

-

Kaur, N. (2026, January 1). Synthesis of aziridines from amino alcohols. ResearchGate. Retrieved January 27, 2026, from [Link]

-

University of Illinois Urbana-Champaign. (2004). AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPULATION IN SYNTHESIS. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of Chiral Aziridine Ligands for Asymmetric Alkylation with Alkylzincs: Diphenyl(( S )‐1‐(( S )‐1‐phenylethyl)aziridin‐2‐yl)methanol. Retrieved January 27, 2026, from [Link]

-

Bergmeier, S. C., & Stanchina, D. M. (1997). Synthesis of Vicinal Amino Alcohols via a Tandem Acylnitrene Aziridination−Aziridine Ring Opening. The Journal of Organic Chemistry, 62(14), 4449-4456. [Link]

-

Organic Chemistry Portal. (n.d.). Aziridine synthesis. Retrieved January 27, 2026, from [Link]

-

Xu, J. (2015). Synthesis of NH-Aziridines from Vicinal Amino Alcohols Via the Wenker Reaction: Scope and Limitation. ResearchGate. Retrieved January 27, 2026, from [Link]

-

Baran, P. (n.d.). Aziridines in Synthesis. Baran Lab. Retrieved January 27, 2026, from [Link]

-

De, S., & Seashore-Ludlow, B. (2025). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. The Journal of Organic Chemistry. [Link]

-

Organic Chemistry. (2022, February 4). Wenker Aziridine Synthesis Mechanism. YouTube. Retrieved January 27, 2026, from [Link]

-

Sacho, E., Smetana, A., & Frick, J. (2001). Synthesis of Vicinal Amino Alcohols and Acyl Aziridines from Bicyclic Aziridines. Digital Commons @ IWU. Retrieved January 27, 2026, from [Link]

-

Wikipedia. (n.d.). Aziridines. Retrieved January 27, 2026, from [Link]

-

Pharmaffiliates. (n.d.). 2-Methyl-3-phenylaziridine. Retrieved January 27, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methyl-3-phenylaziridine. PubChem Compound Database. Retrieved January 27, 2026, from [Link]

-

Xu, J., Chen, N., & Li, X. (2010). An Improved and Mild Wenker Synthesis of Aziridines. Synthesis, 2010(20), 3423-3428. [Link]

-

National Center for Biotechnology Information. (n.d.). (R)-2-Phenylaziridine. PubChem Compound Database. Retrieved January 27, 2026, from [Link]

-

chemeurope.com. (n.d.). Wenker synthesis. Retrieved January 27, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,2-Dimethyl-3-phenylaziridine. PubChem Compound Database. Retrieved January 27, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. trans-2-Methyl-3-phenylaziridine|High-Purity Aziridine [benchchem.com]

- 3. chemistry.illinois.edu [chemistry.illinois.edu]

- 4. researchgate.net [researchgate.net]

- 5. Aziridines - Wikipedia [en.wikipedia.org]

- 6. Wenker_synthesis [chemeurope.com]

- 7. youtube.com [youtube.com]

- 8. An Improved and Mild Wenker Synthesis of Aziridines [organic-chemistry.org]

- 9. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Aziridine synthesis by ring closure reaction [organic-chemistry.org]

- 12. 2-Methyl-3-phenylaziridine | C9H11N | CID 265375 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Benzylamino)-1-phenylethanol

Welcome to the technical support center for the synthesis of 2-(Benzylamino)-1-phenylethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity.

Troubleshooting Guide: Navigating Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of 2-(Benzylamino)-1-phenylethanol, which is commonly prepared via the reductive amination of 2-amino-1-phenylethanol with benzaldehyde.

Low or No Product Formation

Q1: I'm seeing very low conversion of my starting materials. What are the likely causes?

A1: Low conversion in a reductive amination reaction often points to issues with the initial imine formation or the subsequent reduction step. Here's a breakdown of potential causes and solutions:

-

Inefficient Imine Formation: The formation of the imine intermediate is a critical equilibrium-driven step.

-

pH of the Reaction Mixture: The pH is crucial for imine formation. An optimal pH is typically mildly acidic (around 4-5) to facilitate the dehydration step without excessively protonating the amine nucleophile, which would render it unreactive.[1] If the pH is too high, the removal of the hydroxyl group from the hemiaminal intermediate is slow. If it's too low, the starting amine is protonated and cannot act as a nucleophile.

-

Solution: Buffer your reaction mixture or add a catalytic amount of a weak acid, such as acetic acid. Monitor the pH to ensure it remains in the optimal range.

-

-

Water Removal: The formation of the imine from the hemiaminal intermediate involves the elimination of a water molecule.

-

Solution: While not always necessary, the addition of a dehydrating agent like anhydrous magnesium sulfate or the use of a Dean-Stark apparatus can drive the equilibrium towards the imine product.

-

-

-

Ineffective Reduction: The choice and handling of the reducing agent are paramount.

-

Reducing Agent Selection: Sodium borohydride (NaBH₄) is a common and cost-effective choice. However, it can also reduce the starting benzaldehyde to benzyl alcohol, leading to lower yields of the desired product.[2] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and more selective reducing agent that preferentially reduces the iminium ion over the aldehyde.[3]

-

Solution: Consider using sodium triacetoxyborohydride for a one-pot reaction. If using sodium borohydride, it is often best to allow the imine to form first before adding the reducing agent in a stepwise manner.[4]

-

-

Reducing Agent Decomposition: Sodium borohydride is susceptible to hydrolysis, especially in acidic conditions.

-

Solution: Add the sodium borohydride portion-wise to the reaction mixture and ensure the temperature is controlled, as the decomposition is exothermic.

-

-

Presence of Significant Byproducts

Q2: My crude product shows multiple spots on TLC, and the yield of my desired product is low. What are the common side reactions?

A2: The presence of multiple byproducts is a common issue. Here are the most likely culprits and how to mitigate them:

-

Over-alkylation: The newly formed secondary amine, 2-(benzylamino)-1-phenylethanol, can react with another molecule of benzaldehyde to form a tertiary amine. While less common in reductive amination than in direct alkylation with alkyl halides, it can still occur.[5]

-

Solution: Use a stoichiometric amount of benzaldehyde or a slight excess of the 2-amino-1-phenylethanol to favor the formation of the secondary amine. Careful monitoring of the reaction progress by TLC can help determine the optimal reaction time to minimize this side reaction.

-

-

Reduction of Benzaldehyde: As mentioned previously, if a strong reducing agent like sodium borohydride is used, it can reduce the starting benzaldehyde to benzyl alcohol.[6]

-

Solution: Use a milder reducing agent like sodium triacetoxyborohydride or add the sodium borohydride after the imine has formed.[3]

-

-

Formation of Hydrobenzamide: In the presence of ammonia (if used as the amine source, though not in this specific synthesis) or with self-condensation of the imine, hydrobenzamide-type structures can form from aromatic aldehydes.[2]

-

Solution: This is less of a concern when using a primary amine like 2-amino-1-phenylethanol. Ensuring a 1:1 stoichiometry of the amine and aldehyde will minimize this possibility.

-

Purification Challenges

Q3: I'm having difficulty purifying my product. What are the best methods?

A3: Purification of 2-(benzylamino)-1-phenylethanol can be challenging due to the presence of structurally similar starting materials and byproducts.

-

Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and byproducts.

-

Recommended Eluent System: A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be adjusted based on TLC analysis. For basic compounds like amines, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape and reduce tailing on the silica gel column.[7]

-

Dry Loading: To improve separation, it is often beneficial to adsorb the crude product onto a small amount of silica gel and then load the dry powder onto the column.[3]

-

-

Recrystallization: If the crude product is a solid, recrystallization can be an effective purification method.

-

Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[8] Common solvent systems for recrystallization of polar compounds include ethanol/water, or ethyl acetate/hexanes.[9]

-

Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to form well-defined crystals.[10]

-

Frequently Asked Questions (FAQs)

Q4: What is the general reaction mechanism for the synthesis of 2-(Benzylamino)-1-phenylethanol via reductive amination?

A4: The reaction proceeds in two main stages:

-

Imine Formation: The primary amine of 2-amino-1-phenylethanol acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzaldehyde. This is followed by a proton transfer and the elimination of a water molecule to form a Schiff base (imine) intermediate.[5]

-

Reduction: A hydride reducing agent, such as sodium borohydride, then reduces the C=N double bond of the imine to a C-N single bond, yielding the final 2-(benzylamino)-1-phenylethanol product.

Caption: Reductive amination mechanism.

Q5: What are the optimal reaction conditions for this synthesis?

A5: While optimal conditions can vary, a good starting point is as follows:

| Parameter | Recommended Condition | Rationale |

| Solvent | Methanol or Ethanol | Protic solvents that are suitable for both imine formation and sodium borohydride reduction. |

| Temperature | 0°C to Room Temperature | The initial imine formation can be done at room temperature. The reduction with NaBH₄ is often performed at 0°C to control the reaction rate and minimize side reactions. |

| Stoichiometry | 1:1 ratio of amine to aldehyde | Using a slight excess of the amine can help to drive the imine formation and minimize over-alkylation. |

| Reducing Agent | Sodium Borohydride or Sodium Triacetoxyborohydride | NaBH(OAc)₃ is milder and more selective. NaBH₄ is more cost-effective but may require stepwise addition. |

| pH | Mildly acidic (pH 4-5) | Catalyzes the dehydration step of imine formation.[1] |

Q6: How can I monitor the progress of the reaction?

A6: Thin-layer chromatography (TLC) is the most convenient method. Use a suitable eluent system (e.g., ethyl acetate/hexanes) to separate the starting materials, intermediate, and product. The disappearance of the starting materials and the appearance of the product spot will indicate the reaction's progress. Staining with an appropriate agent, such as potassium permanganate or ninhydrin (for the primary amine), can help visualize the spots.

Experimental Protocol: Synthesis of 2-(Benzylamino)-1-phenylethanol

This protocol provides a reliable method for the synthesis of 2-(benzylamino)-1-phenylethanol.

Materials and Reagents:

-

2-Amino-1-phenylethanol

-

Benzaldehyde

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Glacial acetic acid (optional, as a catalyst)

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Step-by-Step Procedure:

Caption: Experimental workflow for synthesis.

-

Imine Formation:

-

In a round-bottom flask, dissolve 2-amino-1-phenylethanol (1.0 eq) in methanol.

-

Add benzaldehyde (1.0 eq) to the solution.

-

If desired, add a catalytic amount of glacial acetic acid (0.1 eq).

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC.

-

-

Reduction:

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add sodium borohydride (1.1 eq) in small portions over 15-20 minutes. Be cautious as the reaction may be exothermic and produce hydrogen gas.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Continue stirring for an additional 2-3 hours, or until TLC analysis indicates the completion of the reaction.

-

-

Workup:

-

Carefully quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Alternatively, if the product is a solid, it can be purified by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes.

-

References

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

- Google Patents. CN103664653A - Method for preparing 2-[(N-benzyl-N-phenyl)amino]ethanol.

-

PubMed. (2015). Optimisation of biotransformation conditions for production of 2-phenylethanol by a Saccharomyces cerevisiae CWY132 mutant. Retrieved from [Link]

-

UCT Science. SOP: FLASH CHROMATOGRAPHY. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). Retrieved from [Link]

-

Indian Academy of Sciences. Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Retrieved from [Link]

-

University of Rochester Department of Chemistry. Experiment 2: Recrystallization. Retrieved from [Link]

-

PubChem. 2-(Benzylamino)-1-phenylethanol. Retrieved from [Link]

-

ChemSynthesis. 2-(benzylamino)-1-phenylethanol. Retrieved from [Link]

-

The Royal Society of Chemistry. Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Resolution of 2-chloromandelic acid with (R)-(+)-N-benzyl-1- phenylethylamine: Chiral discrimination mechanism. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

- Google Patents. EP0822250A1 - Process for the extraction of 2-phenylethanol.

-

Jurnal Kimia Valensi. Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation. Retrieved from [Link]

-

University of Rochester Department of Chemistry. Chromatography: How to Run a Flash Column. Retrieved from [Link]

-

ResearchGate. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts? Retrieved from [Link]

-

Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

-

University of California, Irvine. Recrystallization-1.pdf. Retrieved from [Link]

-

University of Massachusetts Boston. Chemistry 3719L – Week 9 Reduction of Benzil with Sodium Borohydride. Retrieved from [Link]

-

Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]

-

MDPI. (2021). Optimization of 2-Phenylethanol Production from Sweet Whey Fermentation Using Kluyveromyces marxianus. Retrieved from [Link]

-

University of Calgary. Recrystallization. Retrieved from [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

EPFL. Some Useful and Practical Tips for Flash Chromatography. Retrieved from [Link]

-

Organic Syntheses. Borane-ammonia. Retrieved from [Link]

-

Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

-

YouTube. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. Retrieved from [Link]

Sources

- 1. 2-AMINO-1-PHENYLETHANOL synthesis - chemicalbook [chemicalbook.com]

- 2. EP0066885B1 - Process for the preparation of n-(2-aminobenzyl)-1-phenyl-2-methylamino-ethanol - Google Patents [patents.google.com]

- 3. science.uct.ac.za [science.uct.ac.za]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Chromatography [chem.rochester.edu]

- 8. athabascau.ca [athabascau.ca]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. web.mnstate.edu [web.mnstate.edu]

Technical Support Center: Optimizing the Synthesis of 2-(Benzylamino)-1-phenylethanol

Welcome to the technical support guide for the synthesis of 2-(benzylamino)-1-phenylethanol. This document provides in-depth troubleshooting advice and optimized protocols for researchers, chemists, and drug development professionals. Our focus is to move beyond simple procedural steps, offering a rationale-driven approach to help you master this synthesis, with a specific emphasis on the critical parameters of temperature and pressure.

Section 1: The Core Reaction: Mechanism and Key Parameters

The synthesis of 2-(benzylamino)-1-phenylethanol is most commonly achieved via the nucleophilic ring-opening of styrene oxide with benzylamine. This reaction is a classic example of aminolysis of an epoxide, a strained three-membered ring. Understanding the underlying mechanism is crucial for effective troubleshooting and optimization.

The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The nitrogen atom of benzylamine acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. This attack occurs from the backside, leading to an inversion of stereochemistry if the carbon is chiral. In the case of styrene oxide, the attack can occur at two positions:

-

β-attack (less hindered carbon): This is the sterically favored pathway and leads to the desired product, 2-(benzylamino)-1-phenylethanol.

-

α-attack (benzylic, more hindered carbon): This pathway can be electronically favored under certain conditions (e.g., acidic catalysis) due to stabilization of a partial positive charge by the phenyl ring, leading to the undesired regioisomer, 1-(benzylamino)-2-phenylethanol.

The choice of reaction conditions, particularly temperature, solvent, and catalysts, dictates the rate of reaction and the regioselectivity between these two pathways.[1]

Sources

Technical Support Center: Optimizing Solvent Selection for 2-(Benzylamino)-1-phenylethanol Synthesis

Welcome to the technical support center for the synthesis of 2-(benzylamino)-1-phenylethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

I. Overview of the Synthesis: A Tale of Two Steps

The synthesis of 2-(benzylamino)-1-phenylethanol is most commonly achieved via a one-pot reductive amination of benzaldehyde with benzylamine. This process, while seemingly straightforward, involves a delicate interplay between two key steps: the formation of an intermediate imine and its subsequent reduction. The choice of solvent is paramount as it directly influences the rate and equilibrium of both stages, ultimately dictating the yield and purity of the final product.

A competing side reaction is the reduction of the starting benzaldehyde to benzyl alcohol. Furthermore, over-alkylation of the desired secondary amine can lead to the formation of the tertiary amine, dibenzylamine. A well-chosen solvent system will favor the formation and reduction of the imine while minimizing these undesirable pathways.

II. Solvent Selection: The Heart of the Optimization

The ideal solvent for this synthesis should possess the following characteristics:

-

Good Solubility: It must effectively dissolve both benzaldehyde and benzylamine to ensure a homogeneous reaction mixture.

-

Imine Stability: It should facilitate the formation of the imine intermediate without promoting its degradation.

-

Compatibility with Reducing Agent: The solvent must be inert to the chosen reducing agent.

-

Product Crystallization (optional but advantageous): A solvent from which the final product can be easily crystallized simplifies purification.

Solvent Property Comparison Table:

| Solvent | Boiling Point (°C) | Dielectric Constant (20°C) | Solubility of 2-(benzylamino)-1-phenylethanol | Key Considerations |

| Methanol (MeOH) | 64.7 | 32.7 | Soluble | Excellent for imine formation. May react with some borohydride reagents.[1] |

| Ethanol (EtOH) | 78.4 | 24.5 | Soluble | Similar to methanol, good for imine formation.[1] |